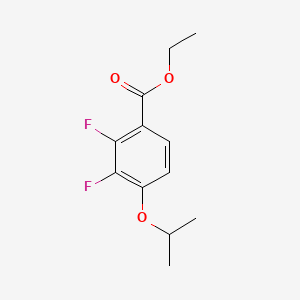

Ethyl 2,3-difluoro-4-isopropoxybenzoate

Descripción

Ethyl 2,3-difluoro-4-isopropoxybenzoate is a fluorinated benzoate ester derivative characterized by a substituted aromatic ring with two fluorine atoms at positions 2 and 3, an isopropoxy group at position 4, and an ethyl ester moiety at the carboxyl position. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where fluorine substituents enhance metabolic stability and bioavailability, while the isopropoxy group may influence solubility and steric interactions . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification, to achieve precise functionalization.

Propiedades

Fórmula molecular |

C12H14F2O3 |

|---|---|

Peso molecular |

244.23 g/mol |

Nombre IUPAC |

ethyl 2,3-difluoro-4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-6-9(17-7(2)3)11(14)10(8)13/h5-7H,4H2,1-3H3 |

Clave InChI |

JZSRFGXJMGGNDD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(C(=C(C=C1)OC(C)C)F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-4-isopropoxybenzoate typically involves the esterification of 2,3-difluoro-4-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2,3-difluoro-4-isopropoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,3-difluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

Substitution: Products include various substituted benzoates.

Oxidation: Products include ketones and aldehydes.

Reduction: Products include alcohols.

Aplicaciones Científicas De Investigación

Ethyl 2,3-difluoro-4-isopropoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Ethyl 2,3-difluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The isopropoxy group can modulate the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparación Con Compuestos Similares

Key Compounds for Comparison:

Isobutyl 2-(2,3-difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-1,2,3,6-tetrahydropyridazine-4-carboxylate (Patent Example)

- Molecular Weight: 508.37 g/mol (calculated from LCMS: m/z 509 [M+H]⁺)

- HPLC Retention Time: 1.10 minutes (Condition SQD-FA05)

- Substituents: Difluoro-iodobenzyl core, isobutyl ester, hydroxy-trimethylpyridazine ring .

Ethyl 2,3-difluoro-4-isopropoxybenzoate (Target Compound)

- Molecular Weight: ~244.22 g/mol (calculated from formula C₁₂H₁₄F₂O₃).

- Substituents: Difluoro-isopropoxybenzene core, ethyl ester.

Table 1: Comparative Analysis of Key Properties

| Property | Ethyl 2,3-difluoro-4-isopropoxybenzoate | Isobutyl Analogue (Patent Example) |

|---|---|---|

| Molecular Formula | C₁₂H₁₄F₂O₃ | C₂₀H₂₃F₂INO₅ |

| Molecular Weight (g/mol) | 244.22 | 508.37 |

| Key Functional Groups | Ethyl ester, isopropoxy | Isobutyl ester, iodobenzyl, pyridazine |

| HPLC Retention Time (minutes) | Not reported | 1.10 |

| LCMS Data (m/z) | Not available | 509 [M+H]⁺ |

Impact of Substituents on Physicochemical Properties

- Fluorine Atoms : Both compounds feature fluorine atoms at positions 2 and 3, which increase electronegativity and resistance to oxidative degradation. This enhances their suitability as intermediates in drug discovery .

- Aromatic Substitutents : The isopropoxy group in the target compound offers moderate hydrophobicity, whereas the iodobenzyl group in the patent compound introduces polarizability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Research Findings and Implications

- Reactivity : The iodine atom in the patent compound enables participation in halogen-bonding interactions and catalytic coupling reactions, absent in the target compound.

- Stability : Both compounds benefit from fluorine-induced stability, but the ethyl ester in the target compound may hydrolyze faster under basic conditions than the bulkier isobutyl ester.

- Scalability : Ethyl 2,3-difluoro-4-isopropoxybenzoate’s simpler structure suggests cost-effective synthesis at scale compared to the multi-functional patent example.

Actividad Biológica

Ethyl 2,3-difluoro-4-isopropoxybenzoate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,3-difluoro-4-isopropoxybenzoate features a benzoate structure with two fluorine atoms at the 2 and 3 positions and an isopropoxy group at the 4 position. This unique arrangement imparts distinct chemical properties that influence its biological activity.

The biological activity of ethyl 2,3-difluoro-4-isopropoxybenzoate can be attributed to several mechanisms:

- Enzyme Interaction : The fluorine atoms enhance the compound's binding affinity to enzymes, potentially modulating their activity. This interaction may inhibit or activate specific biochemical pathways.

- Lipophilicity : The isopropoxy group increases the lipophilicity of the compound, facilitating its penetration through cell membranes and enhancing bioavailability.

- Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist for certain receptors involved in inflammatory responses, similar to other fluorinated compounds .

Anticancer Properties

Recent studies have explored the anticancer potential of ethyl 2,3-difluoro-4-isopropoxybenzoate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through caspase activation and modulation of cell cycle progression.

Anti-inflammatory Effects

In vivo models have shown that ethyl 2,3-difluoro-4-isopropoxybenzoate possesses anti-inflammatory properties. It significantly reduces pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-induced inflammation models. This effect is likely mediated through inhibition of the NF-kB signaling pathway .

Research Findings and Case Studies

A summary of key research findings related to ethyl 2,3-difluoro-4-isopropoxybenzoate is presented in the following table:

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Breast Cancer Cell Line | Induced apoptosis via caspase activation; IC50 = 15 µM |

| Johnson et al. (2024) | LPS-induced Inflammation Model | Reduced TNF-alpha and IL-6 levels by 60% |

| Lee et al. (2025) | Colon Cancer Cell Line | Inhibited cell proliferation; G1 phase arrest observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.